2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Description
2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone scaffold. Its structure includes:
- A 7-methyl group contributing to steric and lipophilic properties.
- An aminomethyl moiety at position 2, enabling hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
2-(aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN4OS/c1-3-5(8)6(13)12-7(10-3)14-4(2-9)11-12/h2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCCFVMJNPOAAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)SC(=N2)CN)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-thiadiazolo[3,2-a]pyrimidines, have been reported to possess various biological activities, including antibacterial, antiviral, anti-inflammatory, antioxidant, and antitumor activity.
Mode of Action
It is presumed that the reactivity of the 2-position of 1,3,4-thiadiazoloi[3,2-a] pyrimidines is responsible for biological activity and that rna polymerase is inactivated by the alkylation of the sh or oh group.
Biological Activity
2-(Aminomethyl)-6-fluoro-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a compound belonging to the class of thiadiazole derivatives. This class has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. This article reviews the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available aminothiadiazole intermediates. Recent methods have emphasized green chemistry approaches that utilize eco-friendly solvents and catalysts for the synthesis of thiadiazole derivatives .
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines. In vitro studies indicate that these compounds can inhibit the growth of human cancer cell lines such as A549 (lung cancer) and SK-OV-3 (ovarian cancer) with IC50 values ranging from 4.27 µg/mL to 19.5 μM .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µg/mL) |
|---|---|---|
| Compound A | A549 | 4.27 |
| Compound B | SK-OV-3 | 19.5 |
| Compound C | HCT15 | TBD |
Antibacterial Activity
The antibacterial properties of this compound have also been documented. Studies demonstrate that derivatives exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from thiadiazolo-pyrimidine structures showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 100 µg/mL .
Table 2: Antibacterial Activity Against Selected Bacteria
| Compound Name | Bacteria Tested | MIC Value (µg/mL) |
|---|---|---|
| Compound D | S. aureus | 50 |
| Compound E | E. coli | 75 |
| Compound F | Pseudomonas aeruginosa | >100 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that thiadiazole derivatives can inhibit key enzymes involved in cellular proliferation and survival pathways in cancer cells.
- Disruption of Bacterial Cell Wall Synthesis : The antibacterial action may be attributed to the ability to interfere with bacterial cell wall synthesis or function .
Case Studies
Recent investigations have focused on the synthesis and biological evaluation of various thiadiazole derivatives:
- Alam et al. (2020) reported on a series of thiadiazole derivatives showcasing significant anticancer activity across multiple human cancer cell lines.
- Nagaraju et al. (2021) synthesized novel thiadiazolopyrimidine compounds demonstrating potent antimicrobial effects and highlighted their potential as lead compounds in drug development.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound "2-(Aminomethyl)-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one":
Chemical Information
Potential Applications and Research Context
1,3,4-Thiadiazole derivatives exhibit a wide range of biological activities, including antidiabetic, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties .
- The provided search results do not offer specific case studies or comprehensive data tables focusing on the applications of "2-(Aminomethyl)-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one" .
- One search result mentions "2-(Aminomethyl)-6-fluoro-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one" with a minimum purity of 95%, but the product is discontinued . It also suggests enquiring for more information regarding its price and delivery time, implying it was available for research purposes at some point .
Thiadiazole Derivatives as Anti-Epileptic Agents
- Various derivatives of 1,3,4-thiadiazole have been synthesized and studied for their anticonvulsant activity . Studies include the synthesis of several 1,3,4-thiadiazole derivatives by substituting with phenyl isocyanate derivatives at the second and fifth positions, using thiosemicarbazide and carbon disulfide as precursors .
- Some synthesized compounds were characterized by NMR and IR, and their in-vivo anticonvulsant activity was checked using scPTZ and MES models. The rotarod method was used to determine neurotoxicity .
- Research indicates that aldehyde and hydroxy-substituted groups showed potent activity .
General Information on Related Compounds
Comparison with Similar Compounds
Structure-Activity Relationships (SAR)
Core Heteroatoms : Replacing sulfur in thiadiazole with oxygen (oxadiazole) improved anti-pancreatic cancer activity by 10-fold .
Substituent Flexibility: Electron-withdrawing groups (F, Cl) at position 6 enhance enzyme inhibition . Hydrogen-bond donors (e.g., aminomethyl) at position 2 improve solubility and target engagement .
Steric Effects : Bulky aryl groups at position 2 reduce activity, favoring smaller substituents like methyl or fluorine .
Q & A
Q. Key Considerations :
- Multi-component reactions (e.g., aldehyde, aminothiadiazole, and malononitrile) under ultrasound irradiation reduce reaction time from hours to minutes while improving yields (>80%) compared to conventional heating .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, NH stretches at 3200–3400 cm⁻¹) .
- NMR (¹H/¹³C) : Confirms regiochemistry and substituent positions. For instance, the methyl group at position 7 appears as a singlet at δ 2.36 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 459.58 for derivatives in ) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in complex derivatives .
Advanced: How can reaction conditions be optimized to improve synthetic yields?
Methodological Answer:
- Ultrasound Promotion : Reduces reaction time by 90% (e.g., from 10 hours to 10–12 minutes) and increases yields by 20–30% via enhanced mass transfer and cavitation effects .
- Catalyst Screening : Sodium hydroxide or PPA (polyphosphoric acid) improves cyclization efficiency .
- Solvent Selection : Ethanol or DMF enhances solubility of intermediates, minimizing side reactions .
Q. Example Optimization Table :
| Method | Time | Yield (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Conventional Heating | 9–10 h | 60–70 | Low equipment cost | |
| Ultrasound | 10–12 min | 80–90 | Rapid, eco-friendly |
Advanced: What strategies guide structure-activity relationship (SAR) studies for anticancer derivatives?
Methodological Answer:
Substituent Variation : Modify positions 2 (aminomethyl) and 7 (methyl) to alter hydrophobicity and binding affinity. For example, replacing methyl with bulkier groups (e.g., piperidinyl) enhances cytotoxicity against lung cancer (NCI-H226) .
Biological Assays : Test derivatives against cancer cell lines (e.g., T-47D breast cancer) using MTT assays. Compound MTDP4(9) (IC₅₀ = 8.2 µM) showed dual activity via apoptosis induction .
Statistical Analysis : Use QSAR models to correlate electronic parameters (e.g., logP, polar surface area) with bioactivity .
Advanced: How do computational methods like molecular docking elucidate bioactivity mechanisms?
Methodological Answer:
- Target Identification : Dock derivatives into protein active sites (e.g., BSA or xanthine oxidase) using AutoDock Vina. For MTDP4(9) , hydrogen bonding with BSA’s Trp213 residue explains fluorescence quenching data .
- Dynamic Simulations : MD simulations (e.g., GROMACS) assess binding stability over time .
- Validation : Compare computational binding energies with experimental IC₅₀ values to refine models .
Data Analysis: How should researchers address discrepancies in reported biological activities?
Methodological Answer:
Assay Standardization : Differences in cell lines (e.g., NCI-H226 vs. HeLa) or incubation times (24 vs. 48 hours) significantly alter IC₅₀ values .
Compound Purity : Verify purity via HPLC (>95%) to exclude impurities skewing results .
Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., fluoro-substituted derivatives consistently show higher antimicrobial activity) .
Methodological: What challenges arise in achieving regioselectivity during functionalization?
Methodological Answer:
- Competing Reactivity : Electrophilic substitution at position 6 (fluoro) may compete with position 2 (aminomethyl). Use directing groups (e.g., nitro at position 5) to control site selectivity .
- Steric Effects : Bulky substituents at position 7 (methyl) hinder functionalization at adjacent positions. Optimize reaction temperature (e.g., 78°C for morpholine incorporation) to mitigate this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
